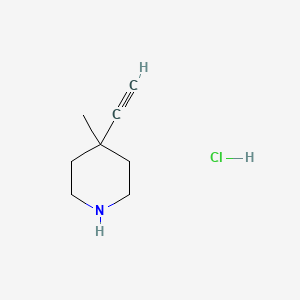![molecular formula C15H16FNO B13461995 3-Fluoro-5-[3-(propan-2-yl)phenoxy]aniline](/img/structure/B13461995.png)
3-Fluoro-5-[3-(propan-2-yl)phenoxy]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-5-[3-(propan-2-yl)phenoxy]aniline is an organic compound that features a fluorine atom, an aniline group, and a phenoxy group with an isopropyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-[3-(propan-2-yl)phenoxy]aniline typically involves the use of Suzuki–Miyaura coupling reactions . This method is favored due to its mild reaction conditions and functional group tolerance. The process involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-5-[3-(propan-2-yl)phenoxy]aniline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce aniline derivatives.
Aplicaciones Científicas De Investigación
3-Fluoro-5-[3-(propan-2-yl)phenoxy]aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-5-[3-(propan-2-yl)phenoxy]aniline involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity for specific targets. Additionally, the phenoxy group can facilitate interactions with hydrophobic pockets in proteins, while the aniline group can participate in hydrogen bonding and other non-covalent interactions.
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoroaniline: Similar in structure but lacks the phenoxy and isopropyl groups.
5-Fluoro-2-methoxyaniline: Contains a methoxy group instead of a phenoxy group.
3-Fluoro-4-isopropylaniline: Similar but with different substitution patterns.
Uniqueness
3-Fluoro-5-[3-(propan-2-yl)phenoxy]aniline is unique due to the combination of its fluorine, phenoxy, and isopropyl groups. This unique structure imparts specific chemical and physical properties that can be exploited in various applications, making it a valuable compound in scientific research.
Propiedades
Fórmula molecular |
C15H16FNO |
|---|---|
Peso molecular |
245.29 g/mol |
Nombre IUPAC |
3-fluoro-5-(3-propan-2-ylphenoxy)aniline |
InChI |
InChI=1S/C15H16FNO/c1-10(2)11-4-3-5-14(6-11)18-15-8-12(16)7-13(17)9-15/h3-10H,17H2,1-2H3 |
Clave InChI |
HCBLIVUDRIWUNA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=CC=C1)OC2=CC(=CC(=C2)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



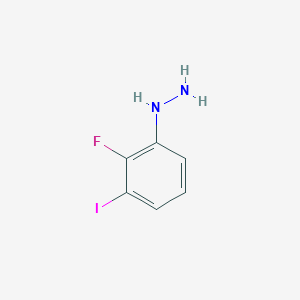
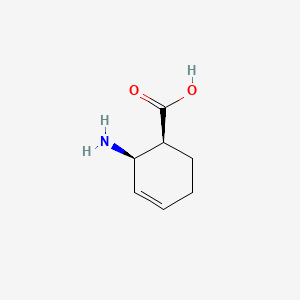
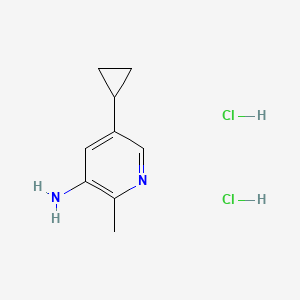
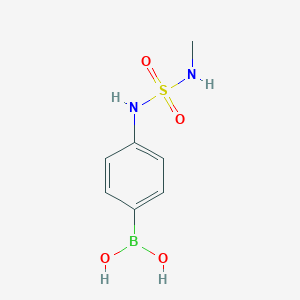
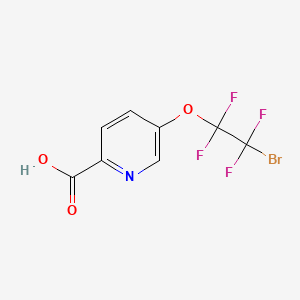




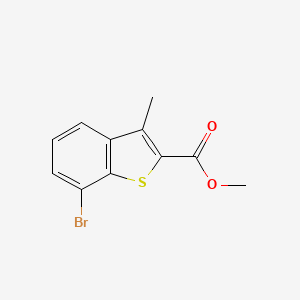

![tert-butyl N-({1-[(methanesulfonyloxy)methyl]bicyclo[2.1.1]hexan-2-yl}methyl)carbamate](/img/structure/B13461973.png)
